molecular formula C17H22N4O2 B2912865 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 949438-30-6

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Número de catálogo: B2912865
Número CAS: 949438-30-6
Peso molecular: 314.389
Clave InChI: YFEHBXHNWWPKGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via a propan-1-one bridge to a 4-(pyridin-2-yl)piperazine group. The oxazole ring contributes to metabolic stability and lipophilicity, while the pyridinylpiperazine moiety is a common pharmacophore in receptor-targeting agents, particularly in central nervous system (CNS) and oncology therapeutics .

Propiedades

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-15(14(2)23-19-13)6-7-17(22)21-11-9-20(10-12-21)16-5-3-4-8-18-16/h3-5,8H,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEHBXHNWWPKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including antimicrobial and enzyme inhibition activities.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process typically starting from readily available precursors. The oxazole ring is formed through cyclization reactions, while the piperazine moiety is introduced via nucleophilic substitution. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance, derivatives of pyridylpiperazine have shown significant inhibitory effects against various bacterial strains. The biological evaluation often includes determining Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-oneTBDTBD
Standard (Ciprofloxacin)0.5High

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against urease, an enzyme critical for the survival of Helicobacter pylori. Urease inhibitors are essential in treating infections caused by this bacterium.

In vitro assays reveal that the compound demonstrates competitive inhibition with an IC50 value comparable to known inhibitors like thiourea.

CompoundIC50 (µM)Binding Energy (kcal/mol)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-oneTBDTBD
Thiourea23.2 ± 11.0-2.8

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridylpiperazine derivatives demonstrated that compounds with structural similarities to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one exhibited potent antimicrobial activity. The study utilized both qualitative and quantitative methods to assess the efficacy against standard microbial strains.

Case Study 2: Urease Inhibition

Another research focused on the urease inhibitory potential of various derivatives showed that compounds structurally related to this oxazole-piperazine hybrid exhibited promising results in inhibiting urease activity. Molecular docking studies indicated favorable interactions with the active site of urease.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs, highlighting structural variations, molecular properties, and pharmacological activities:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one 3,5-Dimethyloxazole, pyridinylpiperazine, propanone Likely C17H21N3O2* ~299* Not reported (analogs suggest 5-HT1A/Smo receptor activity) N/A
7e : 1-(Benzothiophen-2-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Benzothiophene replaces oxazole; pyridinylpiperazine retained C21H22N3OS 364.48 5-HT1A inhibition: IC50 = 2.50 µM, Ki = 2.30 µM
Smo Antagonist : 1-[4-(5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl]-3-(methylsulfonyl)propan-1-one Chloropyridine, methylsulfonylpropanone, dimethylpyridine substituent C21H24ClN5O3S 436.96 Smoothened receptor antagonism (brain-penetrating)
G402-0865 : 3-[3,5-Dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one Piperidine-sulfonylpyrazole, methoxyphenylpiperazine C24H35N5O4S 489.64 Not reported (structural focus on sulfonyl and methoxy groups)
CAS 1797596-78-1 : 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one Piperidine-oxy linkage replaces piperazine; 6-methylpyridine substituent C19H25N3O3 343.40 Not reported (structural similarity suggests kinase or GPCR targeting potential)

*Estimated based on structural analysis (exact data unavailable).

Key Findings:

5-HT1A Receptor Affinity: Compound 7e (benzothiophene analog) exhibits potent 5-HT1A binding (Ki = 2.30 µM), suggesting the target compound’s pyridinylpiperazine-propanone scaffold is critical for serotonin receptor interaction .

Smoothened Antagonism: The Smo antagonist shares a propanone-piperazine core but incorporates a methylsulfonyl group and chloropyridine substituent, highlighting the scaffold’s versatility in oncology applications .

Structural Modifications :

  • G402-0865 and CAS 1797596-78-1 demonstrate that sulfonyl, methoxy, or piperidine-oxy substitutions can fine-tune solubility and target selectivity .

Discussion

The target compound’s 3,5-dimethyloxazole and pyridinylpiperazine groups position it as a hybrid of 5-HT1A modulators (e.g., 7e ) and Smo antagonists. Its smaller molecular weight (~299 g/mol) compared to Smo antagonist (436.96 g/mol) may enhance blood-brain barrier permeability, a critical factor for CNS targets . However, the absence of sulfonyl or halogen substituents (as in G402-0865 and Smo antagonist ) could limit its affinity for hydrophobic binding pockets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.